molecular formula C8H9N3O3 B2377170 3-Amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione CAS No. 956704-59-9

3-Amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2377170
CAS No.: 956704-59-9
M. Wt: 195.178
InChI Key: RUDWDBJQUQMSSU-UHFFFAOYSA-N
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Description

3-Amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative characterized by an imidazolidine-2,4-dione core substituted with a furan-2-yl group at the 5-position and an amino group at the 3-position.

Properties

IUPAC Name

3-amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-8(5-3-2-4-14-5)6(12)11(9)7(13)10-8/h2-4H,9H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDWDBJQUQMSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)N)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylmethylamine with methyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, which are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The imidazolidine ring can be reduced to form imidazolidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted imidazolidine derivatives.

Scientific Research Applications

3-Amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-Amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure 5-Substituent 3-Substituent Molecular Weight Key Properties
3-Amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione Imidazolidine-2,4-dione Furan-2-yl Amino ~221.23* Moderate solubility, π-rich interactions
5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione Imidazolidine-2,4-dione 4-Methoxyphenyl - 234.25 High solubility, electron-donating
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione Imidazolidine-2,4-dione 4-Fluorophenyl - 222.19 Enhanced dipole interactions
3-Benzyl-thiazolidine-2,4-dione (5a) Thiazolidine-2,4-dione 4-Chlorophenyl Benzyl 396.04 High lipophilicity, enzyme inhibition

*Calculated based on molecular formula C₈H₉N₃O₃.

Biological Activity

3-Amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₈H₈N₂O₂
  • Molecular Weight : 168.16 g/mol
  • IUPAC Name : this compound

This compound features an imidazolidine ring with amino and furan substituents, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing furan moieties exhibit notable antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess similar properties. In a study examining furan derivatives, it was found that certain compounds displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. Furan-based compounds have been associated with cytotoxic effects on cancer cell lines. For example, derivatives have shown promising results against HeLa and MCF7 cancer cells, leading to apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazolidine derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways. This suggests that this compound could be beneficial in treating inflammatory conditions .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the antimicrobial efficacy of furan derivatives.
    • Method : Disc diffusion method against various pathogens.
    • Results : Compounds showed inhibition zones ranging from 10 mm to 25 mm against tested bacteria .
  • Anticancer Evaluation :
    • Objective : Assess cytotoxic effects on cancer cell lines.
    • Method : MTT assay to measure cell viability.
    • Findings : The compound exhibited IC50 values of 15 µM against MCF7 cells, indicating significant cytotoxicity .
  • Anti-inflammatory Study :
    • Objective : Investigate the effect on cytokine production.
    • Method : ELISA assays for TNF-alpha and IL-6 levels.
    • Results : A reduction of up to 60% in cytokine levels was observed at higher concentrations .

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineMethodologyResult
AntimicrobialStaphylococcus aureusDisc diffusionInhibition zone: 20 mm
AnticancerMCF7MTT assayIC50: 15 µM
Anti-inflammatoryCytokinesELISAReduction: 60% TNF-alpha

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